2-Fluoro-1-methylimidazole-4,5-dicarbonitrile
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Overview
Description
2-Fluoro-1-methylimidazole-4,5-dicarbonitrile is a heterocyclic compound belonging to the imidazole family. This compound is characterized by the presence of a fluorine atom and two cyano groups attached to the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylimidazole-4,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2,3-diaminomaleonitrile with aromatic aldehydes in the presence of a metal-free catalyst such as nitric acid under microwave-assisted conditions. This method offers advantages such as shorter reaction times, higher yields, and cleaner reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of metal-free catalysts and environmentally friendly solvents further enhances the industrial applicability of this method.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-methylimidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution reactions with amines and alcohols to form derivatives with different functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation Reactions: May involve oxidizing agents like nitric acid or other metal-free catalysts.
Major Products Formed:
Substitution Products: Derivatives with dialkylamino, ether, or Schiff base groups.
Oxidation Products: Various oxidized forms depending on the specific reaction conditions.
Scientific Research Applications
2-Fluoro-1-methylimidazole-4,5-dicarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methylimidazole-4,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The presence of the fluorine atom and cyano groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- 2-Fluoro-1-methylimidazole
- 4,5-Dicyanoimidazole
- 2-Trifluoromethyl-4,5-dicyanoimidazole
Comparison: 2-Fluoro-1-methylimidazole-4,5-dicarbonitrile is unique due to the combination of a fluorine atom and two cyano groups on the imidazole ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and physical properties. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity compared to non-fluorinated analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable subject for further studies in chemistry, biology, and materials science. Continued research on its synthesis, chemical reactions, and applications will likely uncover new and exciting uses for this compound.
Properties
CAS No. |
156731-83-8 |
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Molecular Formula |
C6H3FN4 |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-fluoro-1-methylimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6H3FN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3 |
InChI Key |
LCXLAUOBTOUXFR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=C1F)C#N)C#N |
Canonical SMILES |
CN1C(=C(N=C1F)C#N)C#N |
Synonyms |
1H-Imidazole-4,5-dicarbonitrile,2-fluoro-1-methyl-(9CI) |
Origin of Product |
United States |
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